molecular formula C21H25ClN2O3S B11233526 1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11233526
M. Wt: 421.0 g/mol
InChI Key: HSYIGGOFAKGVKI-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and carboxamide groups. The synthetic route may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Addition of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids or their derivatives.

Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has various scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for bioactive molecules.

    Medicine: It could be explored for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxamide groups may play a role in binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but lacks the dimethylphenyl group.

    N-(3,4-dimethylphenyl)piperidine-3-carboxamide: This compound lacks the sulfonyl group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-10-20(12-16(15)2)23-21(25)18-4-3-11-24(13-18)28(26,27)14-17-6-8-19(22)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

HSYIGGOFAKGVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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